
Arteether, 3-desoxy-
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Overview
Description
Arteether, 3-desoxy- is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. Arteether is primarily used as an antimalarial drug, particularly effective against multidrug-resistant strains of Plasmodium falciparum . It is known for its rapid action and high efficacy in treating severe malaria cases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arteether, 3-desoxy- is synthesized from dihydroartemisinin. The process involves the etherification of dihydroartemisinin with ethanol in the presence of a Lewis acid catalyst . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of arteether involves large-scale synthesis using similar methods. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Arteether, 3-desoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the ether linkage, can produce analogs with different therapeutic profiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological properties. These derivatives are often evaluated for their efficacy against different strains of malaria .
Scientific Research Applications
Arteether, 3-desoxy- has a wide range of scientific research applications:
Mechanism of Action
Arteether, 3-desoxy- exerts its antimalarial effects by interacting with heme, a byproduct of hemoglobin degradation in malaria parasites . This interaction generates reactive oxygen species, leading to oxidative damage and death of the parasite . The compound specifically targets the parasite’s calcium ATPase, disrupting calcium homeostasis and causing cell death .
Comparison with Similar Compounds
Arteether, 3-desoxy- is compared with other artemisinin derivatives such as:
Artemether: Similar in structure and function, but with different pharmacokinetic properties.
Artesunate: Known for its rapid action and high water solubility, making it suitable for intravenous administration.
Dihydroartemisinin: The active metabolite of many artemisinin derivatives, including arteether.
Arteether, 3-desoxy- is unique due to its high lipophilicity, making it ideal for intramuscular injection and providing sustained release of the active compound .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-desoxy-arteether, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves semi-synthetic derivatization of artemisinin precursors. Key steps include hydrogenation, epoxidation, and etherification. Reaction temperature (e.g., 25–40°C) and catalyst selection (e.g., BF₃·Et₂O for etherification) critically affect stereochemical outcomes .
- Data Consideration : Optimize parameters using HPLC (C18 column, mobile phase: acetonitrile/water) to monitor intermediates. Yield variations (±15%) may arise from moisture sensitivity of intermediates .
Q. What is the proposed mechanism of action of 3-desoxy-arteether against Plasmodium species, and how does it differ from artemisinin derivatives?
- Methodological Answer : Investigate via in vitro heme-binding assays and redox cycling studies. Compare IC₅₀ values in parasite growth inhibition assays (e.g., SYBR Green I-based fluorescence) against artemether and dihydroartemisinin .
- Data Contradiction : Some studies report reduced oxidative stress activation in 3-desoxy derivatives, conflicting with traditional heme-activated models. Reconcile by conducting electron paramagnetic resonance (EPR) to detect radical species .
Q. How should researchers handle 3-desoxy-arteether in laboratory settings to mitigate reproductive toxicity risks?
- Methodological Answer : Adhere to GHS Category 2 guidelines: use fume hoods, wear nitrile gloves (≥0.11 mm thickness), and avoid prolonged skin contact. Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported in vivo efficacy of 3-desoxy-arteether across murine malaria models?
- Methodological Answer :
Standardize parasite inoculum (e.g., P. berghei ANKA strain, 1×10⁶ infected RBCs).
Control for pharmacokinetic variables: administer via intraperitoneal injection (10 mg/kg, once daily) and measure plasma half-life using LC-MS/MS .
Compare survival curves and parasitemia reduction rates across studies with meta-analysis (Cochran’s Q-test for heterogeneity) .
Q. How can researchers design a structure-activity relationship (SAR) study to identify critical functional groups in 3-desoxy-arteether for antimalarial activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications at C-10 (e.g., alkylation, fluorination).
- Step 2 : Assess in vitro potency against chloroquine-resistant P. falciparum (Dd2 strain) using a 72-hour lactate dehydrogenase assay.
- Step 3 : Perform molecular docking (AutoDock Vina) to compare binding energies in the PfATP6 receptor binding pocket .
- Key Challenge : Differentiate steric effects from electronic contributions using Hammett substituent constants .
Q. What analytical techniques are most robust for characterizing degradation products of 3-desoxy-arteether under accelerated stability conditions?
- Methodological Answer :
- For Hydrolysis Products : Use UPLC-QTOF-MS with ESI+ ionization (m/z 250–600 range) and compare fragmentation patterns with NIST library.
- For Oxidative Degradation : Employ ¹H-NMR (500 MHz, DMSO-d₆) to detect peroxide formation or C-3 epimerization .
- Data Table :
Condition (40°C/75% RH) | Major Degradant | Proposed Structure |
---|---|---|
1 week | m/z 307.2 | C-10 dealkylated |
4 weeks | m/z 323.1 | Epoxide ring-opened |
Q. Guidance for Addressing Research Gaps
Q. How to validate conflicting reports on 3-desoxy-arteether’s cross-resistance with artemisinin-based combination therapies (ACTs)?
- Methodological Answer :
Isolate P. falciparum field strains with kelch13 mutations (e.g., C580Y).
Perform ex vivo ring-stage survival assays (RSA₀–3h) with 700 nM 3-desoxy-arteether.
Compare survival rates (±SEM) to artemisinin controls; use ANOVA with post-hoc Tukey test .
Q. What in silico approaches can prioritize 3-desoxy-arteether analogs for synthesis to improve metabolic stability?
- Methodological Answer :
- Predict CYP3A4-mediated metabolism using StarDrop’s P450 Module.
- Apply QikProp to calculate logP (target: 2.5–3.5) and PSA (<90 Ų) for blood-brain barrier penetration .
Key Citations for Further Reading :
- Safety protocols for reproductive toxicants .
- Analytical validation of degradation pathways .
- Comparative efficacy study design .
Properties
Molecular Formula |
C17H28O4 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |
InChI |
InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3 |
InChI Key |
QNIBYSJOIWYARP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C |
Origin of Product |
United States |
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